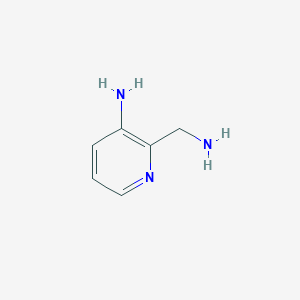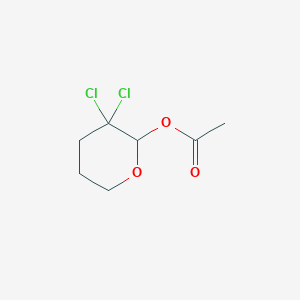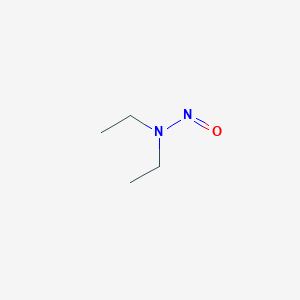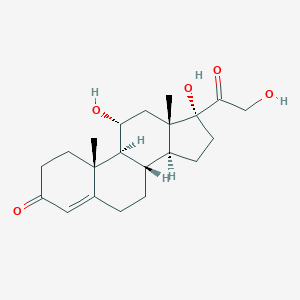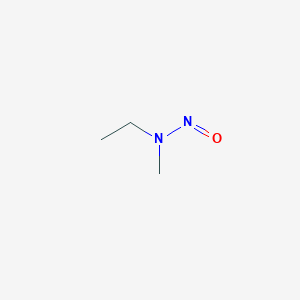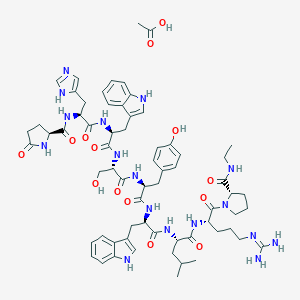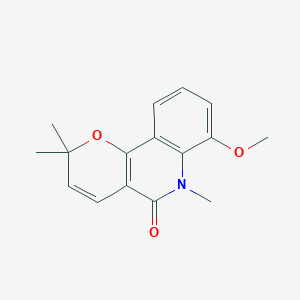
Zanthobungeanine
概要
説明
Zanthobungeanine is a plant-derived alkaloid primarily found in certain species of plants native to South Africa and Australia. It belongs to the class of furoquinoline alkaloids and is known for its diverse biological activities, including antibacterial and antioxidant properties . The chemical structure of this compound is characterized by a pyranoquinoline core with methoxy and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: Zanthobungeanine can be synthesized through various synthetic routes. One common method involves the use of o-anisidine as a starting material. The synthesis typically includes steps such as methylation, cyclization, and oxidation to form the furoquinoline core . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound is still under research. it is generally obtained either through extraction from plant sources or via chemical synthesis. The extraction process involves the use of solvents like acetone and methanol to isolate the compound from plant materials .
化学反応の分析
Types of Reactions: Zanthobungeanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives .
科学的研究の応用
Zanthobungeanine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its role in plant defense mechanisms and its interaction with various biological pathways.
Medicine: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
作用機序
The mechanism of action of Zanthobungeanine involves its interaction with various molecular targets and pathways. It exerts its antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . Additionally, this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
類似化合物との比較
Flindersine: Another furoquinoline alkaloid with similar antibacterial properties.
Dictamnine: Known for its anti-inflammatory and antioxidant activities.
Skimmianine: Exhibits similar biological activities, including antimicrobial and anticancer effects
Uniqueness: Zanthobungeanine stands out due to its unique combination of methoxy and methyl substituents on the furoquinoline core, which contribute to its distinct biological activities and chemical reactivity .
特性
IUPAC Name |
7-methoxy-2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNIFQKDJZQOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Zanthobungeanine and where has it been found in nature?
A1: this compound is a prenylated 2-quinolinone alkaloid. [, ] Its structure consists of a quinolinone core with a prenyl (3-methylbut-2-en-1-yl) group attached. This natural product has been isolated from various East Asian Zanthoxylum species, including Zanthoxylum budrunga, Zanthoxylum schinifolium, and Zanthoxylum simulans. [, ]
Q2: What spectroscopic techniques are valuable for characterizing this compound?
A2: A combination of NMR techniques has proven particularly useful for the structural elucidation of this compound. These include 1H NMR, 13C NMR, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT experiments. [] These techniques allow for the assignment of proton and carbon signals, revealing key structural details about the molecule.
Q3: Besides this compound, what other alkaloids have been identified in Zanthoxylum budrunga?
A3: The root bark of Zanthoxylum budrunga is a source of several alkaloids. In addition to this compound, researchers have identified dihydrochelerythrine, N-norchelerythrine, (±)-evodiamine, and lupeol within this plant. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


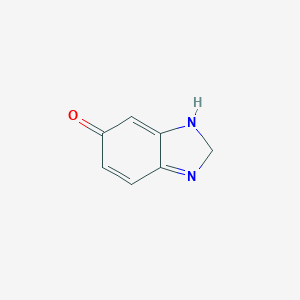
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
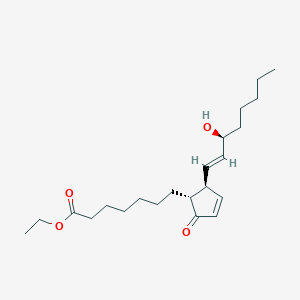
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
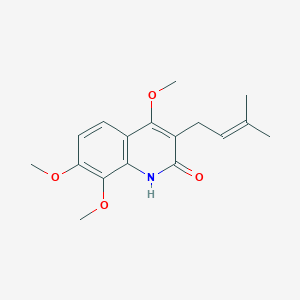
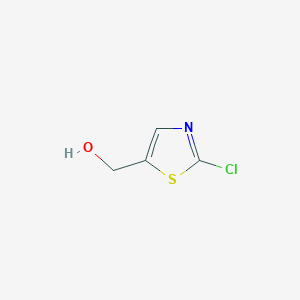
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
